molecular formula C18H18ClNO2 B14115888 (3R,4S)-1-Benzyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid

(3R,4S)-1-Benzyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B14115888
M. Wt: 315.8 g/mol
InChI Key: IDICLIGALZTBJB-JKSUJKDBSA-N
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Description

Trans-1-benzyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the benzyl and chlorophenyl groups adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the asymmetric Michael addition reaction of carboxylate-substituted enones with nitroalkanes . This method allows for the creation of highly enantiomerically enriched pyrrolidine derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers could be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Trans-1-benzyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The benzyl and chlorophenyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

Trans-1-benzyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.

    Medicine: Its structural features suggest potential as a lead compound in drug discovery, particularly for targeting specific proteins or pathways involved in diseases.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of trans-1-benzyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the attached functional groups can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-1-benzyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid is unique due to the specific positioning of the benzyl and chlorophenyl groups, which can influence its biological activity and chemical reactivity. The combination of these groups with the pyrrolidine ring creates a distinct molecular profile that can be exploited in various research and industrial applications.

Properties

Molecular Formula

C18H18ClNO2

Molecular Weight

315.8 g/mol

IUPAC Name

(3S,4R)-1-benzyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C18H18ClNO2/c19-17-9-5-4-8-14(17)15-11-20(12-16(15)18(21)22)10-13-6-2-1-3-7-13/h1-9,15-16H,10-12H2,(H,21,22)/t15-,16+/m0/s1

InChI Key

IDICLIGALZTBJB-JKSUJKDBSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3Cl

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3Cl

Origin of Product

United States

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